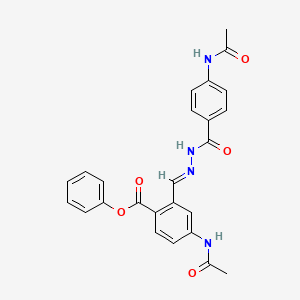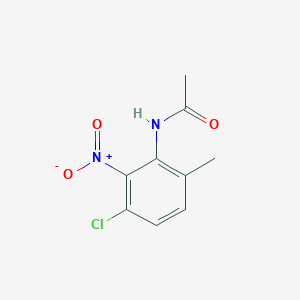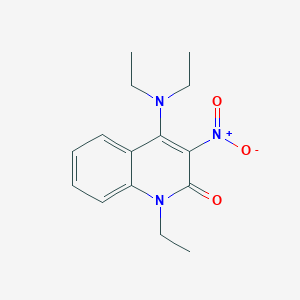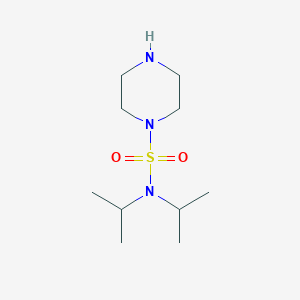
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, benzoyl, and hydrazono groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The initial step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Benzoylation: The next step involves the benzoylation of the acetylated intermediate to introduce the benzoyl group.
Hydrazonation: The final step involves the reaction of the benzoylated intermediate with hydrazine derivatives to introduce the hydrazono group.
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the hydrazono group may interact with metal ions, affecting enzyme activity and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Acetylamino)benzoic acid
- 4-(Acetylamino)phenylhydrazine
- Benzoylhydrazine
Uniqueness
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Compared to similar compounds, it offers a broader spectrum of chemical and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
55901-27-4 |
|---|---|
Molekularformel |
C25H22N4O5 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
phenyl 4-acetamido-2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-16(30)27-20-10-8-18(9-11-20)24(32)29-26-15-19-14-21(28-17(2)31)12-13-23(19)25(33)34-22-6-4-3-5-7-22/h3-15H,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
InChI-Schlüssel |
XHHHCBRNCMQAGL-CVKSISIWSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)

![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)

![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)

